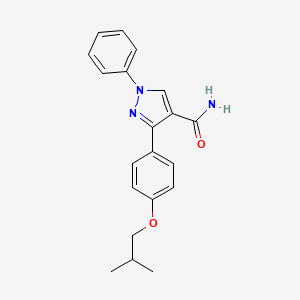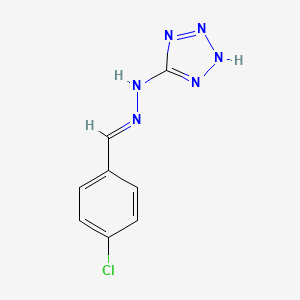![molecular formula C17H13NO3 B5817907 2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
2-[(4-nitrobenzyl)oxy]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-nitrobenzyl)oxy]naphthalene, also known as NBON, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthalene derivatives and is commonly used as a fluorescent probe for the detection of biomolecules.
科学研究应用
2-[(4-nitrobenzyl)oxy]naphthalene has been widely used in scientific research as a fluorescent probe for the detection of biomolecules such as proteins, nucleic acids, and lipids. It is also used as a fluorescent sensor for the detection of metal ions such as calcium and magnesium. 2-[(4-nitrobenzyl)oxy]naphthalene has been shown to have high sensitivity and selectivity for these biomolecules and metal ions, making it a valuable tool for researchers in the field of biochemistry and molecular biology.
作用机制
The mechanism of action of 2-[(4-nitrobenzyl)oxy]naphthalene involves the interaction of the nitrobenzyl group with the biomolecule or metal ion of interest, leading to a conformational change in the naphthalene moiety and subsequent fluorescence emission. The exact mechanism of this interaction is still under investigation, but it is believed to involve a photochemical process that results in the release of the nitrobenzyl group and the formation of a highly fluorescent intermediate.
Biochemical and Physiological Effects:
2-[(4-nitrobenzyl)oxy]naphthalene has been shown to have minimal biochemical and physiological effects on living cells and organisms, making it a safe and reliable tool for scientific research. It is non-toxic and non-cytotoxic at the concentrations typically used in experiments, and it does not interfere with cellular processes or cause any adverse effects on cell viability or function.
实验室实验的优点和局限性
One of the main advantages of 2-[(4-nitrobenzyl)oxy]naphthalene is its high sensitivity and selectivity for biomolecules and metal ions, making it a valuable tool for researchers in the field of biochemistry and molecular biology. It is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of 2-[(4-nitrobenzyl)oxy]naphthalene is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions. Additionally, 2-[(4-nitrobenzyl)oxy]naphthalene is not suitable for in vivo imaging studies due to its limited tissue penetration and rapid metabolism in living organisms.
未来方向
There are several future directions for the use of 2-[(4-nitrobenzyl)oxy]naphthalene in scientific research. One area of interest is the development of new derivatives of 2-[(4-nitrobenzyl)oxy]naphthalene with improved solubility and tissue penetration for in vivo imaging studies. Another area of interest is the development of new applications for 2-[(4-nitrobenzyl)oxy]naphthalene in the detection of other biomolecules and metal ions. Additionally, the use of 2-[(4-nitrobenzyl)oxy]naphthalene in combination with other imaging techniques such as confocal microscopy and electron microscopy could provide new insights into the structure and function of biomolecules in living cells and organisms.
合成方法
The synthesis of 2-[(4-nitrobenzyl)oxy]naphthalene involves the reaction of 2-naphthol with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is typically carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure 2-[(4-nitrobenzyl)oxy]naphthalene.
属性
IUPAC Name |
2-[(4-nitrophenyl)methoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-18(20)16-8-5-13(6-9-16)12-21-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJRHCOEGARJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5817839.png)

![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5817844.png)
![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)


![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)

![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)